molecular formula C21H23ClN2O2 B10870070 N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chlorobenzamide

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chlorobenzamide

Cat. No.: B10870070
M. Wt: 370.9 g/mol
InChI Key: XCOUTOUVWXCPLV-UHFFFAOYSA-N
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Description

N~1~-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-CHLOROBENZAMIDE is a complex organic compound that features a piperidine ring, a benzyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-CHLOROBENZAMIDE typically involves multiple steps, starting with the preparation of 4-benzylpiperidine. This can be achieved through the catalytic hydrogenation of 4-cyanopyridine with toluene . The subsequent steps involve the formation of the oxoethyl group and the chlorobenzamide moiety through various organic reactions, including acylation and amidation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-CHLOROBENZAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom on the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N~1~-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-CHLOROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl group play crucial roles in binding to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-CHLOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H23ClN2O2

Molecular Weight

370.9 g/mol

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chlorobenzamide

InChI

InChI=1S/C21H23ClN2O2/c22-19-8-6-18(7-9-19)21(26)23-15-20(25)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,23,26)

InChI Key

XCOUTOUVWXCPLV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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